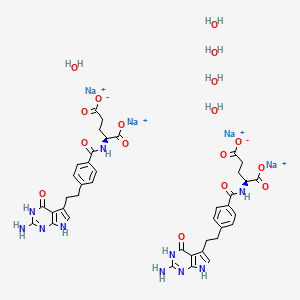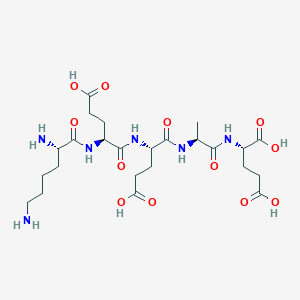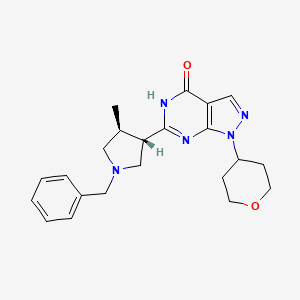
磷酸二酯酶9抑制剂
描述
磷酸二酯酶 9 抑制剂是一类通过抑制磷酸二酯酶 9 的活性起作用的药物。 第一个具有这种作用的化合物,BAY 73-6691,于 2004 年被报道 . 磷酸二酯酶 9 抑制剂正在被研究用于治疗各种疾病,包括肥胖症、肝纤维化、阿尔茨海默病、精神分裂症、心力衰竭和镰状细胞性贫血 .
科学研究应用
磷酸二酯酶 9 抑制剂具有广泛的科学研究应用。 它们正在被研究用于治疗神经退行性疾病、心血管疾病、糖尿病和勃起功能障碍 . 此外,这些抑制剂在增强血管舒张、减少炎症和改善胰岛素敏感性方面显示出希望 . 磷酸二酯酶 9 抑制剂也正在研究其改善心脏收缩力和减少肥大的能力 .
作用机制
磷酸二酯酶 9 抑制剂通过阻止磷酸二酯酶从细胞中分解环腺苷单磷酸和环鸟苷单磷酸来起作用 . 结果,这些环状核苷酸的水平升高,导致细胞内钙水平降低。 这种降低会导致靶组织的血管舒张和平滑肌松弛 . 涉及的分子靶点和途径包括环状核苷酸信号转导系统和一氧化氮途径 .
生化分析
Biochemical Properties
PDE9 inhibitors play a significant role in biochemical reactions. The PDE9 enzyme hydrolyzes cyclic guanosine monophosphate (cGMP), which is involved in the regulation of synaptic plasticity through the NMDA pathway . The inhibition of PDE9 leads to elevated cGMP levels, causing enhanced NMDA signaling and thus contributing to an increase in synaptic plasticity and stabilization . PDE9 inhibitors interact with enzymes, proteins, and other biomolecules, forming stable complexes with the PDE9 protein .
Cellular Effects
PDE9 inhibitors have various effects on different types of cells and cellular processes. They can increase cellular cGMP levels in hematopoietic cells, increase fetal hemoglobin in red blood cells, inhibit red blood cell sickling, decrease inflammation, and inhibit vaso-occlusion in murine models of sickle cell disease . They also reduce total body, inguinal, hepatic, and myocardial fat, stimulate mitochondrial activity in brown and white fat, and improve cardiometabolic syndrome .
Molecular Mechanism
The molecular mechanism of PDE9 inhibitors involves inhibiting the degradation of cGMP and increasing cellular cGMP levels . This leads to enhanced NMDA signaling and increased synaptic plasticity . The inhibitors form stable complexes with the PDE9 protein, showing superior docking scores .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PDE9 inhibitors change over time. They have been shown to induce higher levels of cGMP than other compounds at 6 hours . The inhibitors form stable complexes with the PDE9 protein and have ligand RMSDs within acceptable limits .
Dosage Effects in Animal Models
The effects of PDE9 inhibitors vary with different dosages in animal models. Studies have shown that PDE9 inhibitors suppress preestablished severe diet-induced obesity and cardiometabolic syndrome in both male and ovariectomized female mice .
Metabolic Pathways
PDE9 inhibitors are involved in various metabolic pathways. They stimulate lipolysis and mitochondrial respiration in a PPARα-dependent manner . They also increase cellular cGMP levels, which reflect the activity of the protective myocardial natriuretic peptide signaling pathway .
Transport and Distribution
PDE9 inhibitors are transported and distributed within cells and tissues. They localize to mitochondria, and their inhibition stimulates lipolysis and mitochondrial respiration in both adipocytes and myocytes .
Subcellular Localization
PDE9 inhibitors are localized in the subcellular compartments. They localize to mitochondria, and their inhibition stimulates lipolysis and mitochondrial respiration in both adipocytes and myocytes . This localization is crucial for their function and activity.
准备方法
合成路线和反应条件: 磷酸二酯酶 9 抑制剂可以通过多种路线合成。 一种常见的方法是使用分子对接,然后进行分子动力学模拟,以了解相互作用的稳定性 . 选择性磷酸二酯酶 9 抑制剂的合成通常涉及通过校正键序、添加缺失的氢原子以及通过在 pH 7.0 时优化残基的质子化状态来优化氢键来制备蛋白质结构 .
工业生产方法: 磷酸二酯酶 9 抑制剂的工业生产方法仍在开发中,因为这些化合物主要处于研究和临床试验阶段。 生产包括大规模合成和纯化过程,以确保抑制剂的效力和选择性 .
化学反应分析
反应类型: 磷酸二酯酶 9 抑制剂会发生各种化学反应,包括氧化、还原和取代反应 . 这些反应对于改变抑制剂的结构以增强其选择性和效力至关重要。
常用试剂和条件: 合成磷酸二酯酶 9 抑制剂中常用的试剂包括黄嘌呤及其衍生物 . 这些反应通常在受控条件下进行,例如特定的 pH 值和温度,以确保形成所需的产物。
主要形成的产物: 从这些反应中形成的主要产物是具有高环鸟苷单磷酸亲和力的选择性磷酸二酯酶 9 抑制剂 . 这些产物被评估其生物活性及其潜在的治疗应用。
相似化合物的比较
属性
IUPAC Name |
6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEJWGYZBXCGGM-DNVCBOLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648755 | |
| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082743-70-1 | |
| Record name | 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action for PDE-9 inhibitors and how does this relate to their potential therapeutic benefit in sickle cell disease (SCD)?
A1: PDE-9 inhibitors specifically target and block the activity of phosphodiesterase-9A (PDE-9A), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) []. By inhibiting PDE-9A, these compounds increase intracellular cGMP levels. This is particularly relevant in SCD as cGMP plays a role in regulating vascular tone and inflammation. Increased cGMP levels can lead to vasodilation and reduced leukocyte adhesion, potentially mitigating vaso-occlusive crises, a hallmark of SCD [].
Q2: The research mentions the use of PF-04447943, a specific PDE-9 inhibitor. What is known about its in vivo effects in preclinical models of SCD?
A2: In the Townes mouse model of SCD, prophylactic treatment with PF-04447943 in combination with hydroxyurea demonstrated a significant reduction in neutrophil adhesion and neutrophil-platelet aggregates in the cremaster muscle microvasculature []. This suggests that PF-04447943, particularly when combined with hydroxyurea, might be beneficial in preventing vaso-occlusive episodes in SCD.
Q3: Were there any synergistic effects observed when combining PF-04447943 with hydroxyurea in preclinical models?
A3: Yes, the study using the Townes mouse model of SCD showed that co-administration of PF-04447943 and hydroxyurea led to a more pronounced reduction in neutrophil adhesion and neutrophil-platelet aggregates compared to either treatment alone []. This suggests a potential synergistic effect between these two compounds. The mechanism behind this synergy might be linked to their combined effects on nitric oxide bioavailability and cGMP signaling.
Q4: Aside from SCD, are there other potential therapeutic applications being investigated for PDE-9 inhibitors?
A4: Yes, research suggests that PDE-9 inhibitors may have therapeutic potential for other conditions. One study explored the effects of PF-04447943 on olfactory memory in mice using the Social Transmission of Food Preference test []. Other research investigated the impact of BAY60-7550 (a selective PDE-2 inhibitor), Sildenafil (a PDE-5 inhibitor), and PF-04447943 on learning and memory in a passive avoidance test using mice []. These studies indicate broader research interest in PDE-9 inhibitors for cognitive function and other potential therapeutic areas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


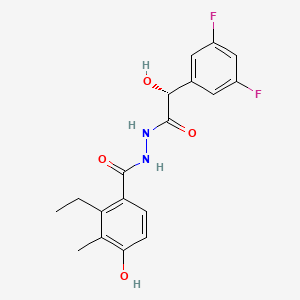

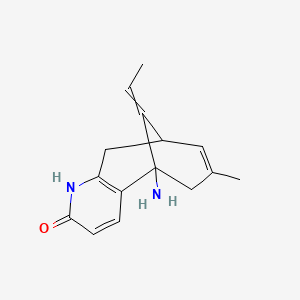
![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)

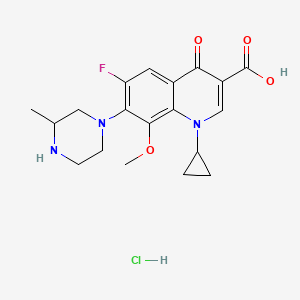
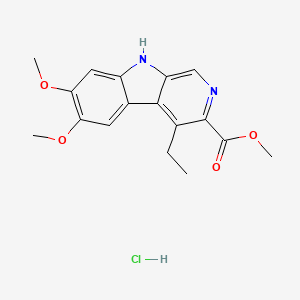
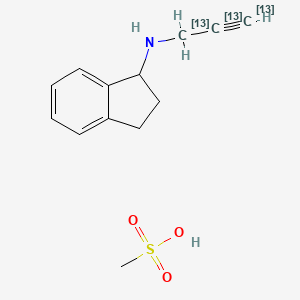
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)

